Propylphosphonic anhydride

概要

説明

It is widely used as a coupling agent in organic synthesis, particularly in peptide synthesis, due to its mild and low-toxic nature . The compound is commercially available as a solution in ethyl acetate or dimethylformamide.

作用機序

Target of Action

Propylphosphonic anhydride, also known as T3P or PPAA, primarily targets carboxylic acids and amides in biochemical reactions . Its role is to activate these compounds for subsequent reactions, particularly in peptide synthesis .

Mode of Action

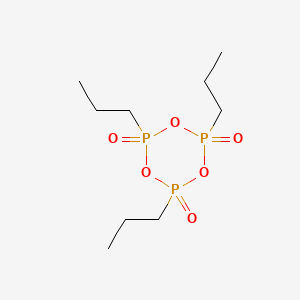

The mode of action of this compound involves the activation of carboxylic acids and amides for subsequent reaction with amines . Its structure is a cyclic trimer, with a phosphorus–oxygen core and propyl groups and additional oxygens attached . This structure allows it to act as a highly reactive cyclic anhydride, making it a useful reagent in various chemical transformations .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is used in the preparation of various carboxylic acid derivatives including esters, azides, hydroxamates, thiohydroxamates, carbamates, and Weinreb amides . Additionally, it plays a role in various organic functional group transformations, such as the conversion of aldoximes and ketoximes into nitriles and amides, oxidation of alcohols into olefins and corresponding carbonyl compounds, conversion of carboxylic acids and amides into nitriles and isonitriles, reduction of carboxylic acids into alcohols, acetalization and thioacetalization of aldehydes, and conversion of N α -protected amino/peptide acids into thioacids .

Result of Action

The result of this compound’s action is the formation of new compounds through the activation of carboxylic acids and amides. For example, it is used in the synthesis of esters, azides, hydroxamates, thiohydroxamates, carbamates, and Weinreb amides . It also enables various organic functional group transformations .

生化学分析

Biochemical Properties

Propylphosphonic anhydride plays a significant role in biochemical reactions, particularly in the formation of amide and peptide bonds . It interacts with various biomolecules, including carboxylic acids and amines, to facilitate these reactions . The nature of these interactions is primarily through the activation of the carboxylic acid partner for subsequent reaction with amines .

Cellular Effects

The effects of this compound on cells are primarily observed in its role in peptide synthesis . It influences cell function by facilitating the formation of peptides, which are crucial components of cellular processes

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as a coupling reagent . It activates the carboxylic acid for subsequent reaction with amines, facilitating the formation of amide and peptide bonds . This process involves binding interactions with the biomolecules and can lead to changes in their expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown good performance in solution-phase peptide synthesis . Satisfactory yields were achieved with a mild activation protocol

Metabolic Pathways

This compound promotes amidation in the solution-phase through a biomimetic approach, similar to the activation of carboxylic moiety catalyzed by ATP-grasp enzymes in metabolic pathways

準備方法

Synthetic Routes and Reaction Conditions: Propylphosphonic anhydride is synthesized through the reaction of propane phosphonic acid with propyl alcohol under controlled conditions. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the anhydride. The process is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where propane phosphonic acid and propyl alcohol are reacted in the presence of a dehydrating agent. The reaction mixture is then purified through distillation to obtain the anhydride in high purity .

化学反応の分析

Types of Reactions: Propylphosphonic anhydride undergoes various types of chemical reactions, including:

Oxidation: It can oxidize alcohols to aldehydes or ketones.

Reduction: It can be reduced to form propane phosphonic acid.

Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of amides and esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like amines and alcohols are commonly used in the presence of a base such as triethylamine.

Major Products:

Oxidation: Aldehydes and ketones.

Reduction: Propane phosphonic acid.

Substitution: Amides and esters.

科学的研究の応用

Propylphosphonic anhydride has a wide range of applications in scientific research:

類似化合物との比較

N,N’-Dicyclohexylcarbodiimide (DCC): A commonly used coupling agent in peptide synthesis.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Another coupling agent used in peptide synthesis.

N-Hydroxybenzotriazole (HOBt): Often used in combination with DCC or EDC to improve coupling efficiency.

Comparison: Propylphosphonic anhydride offers several advantages over these similar compounds:

Mild Reaction Conditions: It operates under milder conditions compared to DCC and EDC, reducing the risk of side reactions.

Low Toxicity: It is less toxic than DCC and EDC, making it safer to handle.

High Efficiency: It provides high coupling efficiency with low epimerization, resulting in high-purity products.

生物活性

Propylphosphonic anhydride, commonly known as T3P®, is a cyclic phosphorous-containing anhydride that has garnered attention in various fields of chemistry, particularly in peptide synthesis and medicinal chemistry. This article delves into the biological activity of T3P®, exploring its applications, mechanisms, and relevant research findings.

Overview of this compound

T3P® is recognized for its role as a coupling reagent in peptide synthesis, promoting amidation reactions under mild conditions. Its advantages include broad functional group tolerance, low epimerization tendency, and the generation of water-soluble by-products, which enhance its applicability in organic synthesis .

T3P® operates through a biomimetic approach that mimics the activation of carboxylic acids by ATP-grasp enzymes in metabolic pathways. This mechanism facilitates rapid peptide bond formation with high efficiency and minimal side reactions . The compound's ability to generate water-soluble by-products also contributes to cleaner reaction profiles, making it suitable for both solution-phase and solid-phase peptide syntheses .

1. Peptide Synthesis

T3P® is extensively utilized in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SolPPS). Studies have demonstrated that T3P® can achieve high yields in peptide bond formation while minimizing epimerization, which is crucial for maintaining the integrity of peptide structures .

Table 1: Peptide Synthesis Yields Using T3P®

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| SPPS | 93.8 | T3P® in 2-MeTHF |

| SolPPS | 91.7 | T3P® in ACN |

| SolPPS | 77.0 | T3P® in DMF |

2. Cytotoxicity Studies

Recent research has explored the cytotoxic effects of compounds synthesized using T3P®. A study focusing on benzo[de]isoquinolinones synthesized via T3P® revealed promising cytotoxic activity against various cancer cell lines while exhibiting lower toxicity towards healthy cells. One compound demonstrated superior efficacy compared to the reference drug foretinib .

Table 2: Cytotoxicity Data of Synthesized Compounds

| Compound | Cancer Cell Lines Tested | Activity Level |

|---|---|---|

| Benzo[de]isoquinolin-1-one-3-phosphonate | A549, MCF-7, HeLa | High |

| Reference (Foretinib) | A549, MCF-7, HeLa | Moderate |

Case Study 1: Peptide Synthesis Optimization

A significant study optimized the use of T3P® for synthesizing peptides. The researchers found that using T3P® resulted in rapid amidation reactions with minimal side products and high yields. This optimization has implications for industrial-scale peptide production, enhancing both efficiency and sustainability .

Case Study 2: Antimicrobial Activity

In another investigation, T3P® was employed in the synthesis of compounds evaluated for antimicrobial activity against Plasmodium falciparum and various bacteria. The results indicated that certain synthesized derivatives exhibited significant antiplasmodial activity, suggesting potential applications in treating malaria and other infections .

特性

IUPAC Name |

2,4,6-tripropyl-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O6P3/c1-4-7-16(10)13-17(11,8-5-2)15-18(12,14-16)9-6-3/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQZWJGSJMLPMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP1(=O)OP(=O)(OP(=O)(O1)CCC)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O6P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219011 | |

| Record name | Propylphosphonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68957-94-8 | |

| Record name | Propylphosphonic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68957-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylphosphonic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068957948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylphosphonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tri-n-propyl-2,4,6-trioxo-1,3,5,2,4,6-trioxatriphosphorinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-tripropyl-, 2,4,6-trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLPHOSPHONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6EGD8839N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of propylphosphonic anhydride?

A1: this compound is believed to exist primarily as a trimer with a molecular formula of C9H21O6P3 and a molecular weight of 318.21 g/mol. []

Q2: What is known about the physical appearance and properties of this compound?

A2: this compound is described as a colorless, water-clear syrup with a boiling point of 200 °C at 0.3 mmHg. [] It is soluble in a range of organic solvents including dichloromethane, dioxane, tetrahydrofuran, dimethylformamide, and N-methyl-2-pyrrolidinone. []

Q3: What is the primary application of this compound in organic chemistry?

A3: this compound is widely recognized as an effective peptide coupling reagent. []

Q4: What makes this compound a desirable reagent for amide bond formation?

A4: this compound promotes amidation reactions in a manner resembling the activation of carboxylic acids by ATP-grasp enzymes, offering a biomimetic approach. [] It facilitates rapid peptide bond formation, typically within minutes, with minimal epimerization. [] Additionally, its byproducts are water-soluble, simplifying purification. []

Q5: Beyond peptide synthesis, what other reactions are facilitated by this compound?

A5: this compound displays versatility in facilitating various transformations including:

- Beckmann Rearrangement: Efficiently converts ketoximes to amides and aldoximes to nitriles, even in catalytic amounts. []

- Heterocycle Synthesis: Enables the preparation of naphthoxazinones, [] 1,3,4-oxadiazoles, [, , ] β-sultams, [] quinolines, [] and 1,2,4-triazolo[1,5-a]pyridines. []

- One-Pot Transformations: Facilitates direct conversion of carboxylic acids to carbamates, [] aldehydes to nitriles, [] and alcohols to dihydropyrimidinones via Biginelli reactions. [, ]

- Other Reactions: Mediates Kabachnik—Fields reactions for α-aminophosphonate synthesis, [] promotes Friedländer synthesis of quinolines and naphthyridines, [, ] and aids in the synthesis of enamino esters and ketones. []

Q6: Can this compound be used in solvent-free reactions?

A6: Yes, this compound has proven effective in solvent-free reactions, such as the synthesis of N-substituted amides from nitriles and alcohols, contributing to its green chemistry profile. [] It has also been used in microwave-assisted, solvent-free synthesis of pyrazolones. []

Q7: Are there specific challenges or limitations associated with using this compound?

A7: While generally considered a mild reagent, this compound can lead to the formation of oxazolidin-2,5-diones (Leuchs’ anhydrides) when reacting with N-Boc-protected amino acids, limiting its use in certain peptide synthesis applications. []

Q8: What is the recommended storage for this compound?

A8: this compound is typically available as a 50% w/v solution in dichloromethane and can be stored in a brown bottle at room temperature for several months without significant degradation. []

Q9: How do the byproducts of this compound-mediated reactions behave?

A9: The byproducts generated during this compound-mediated reactions are water-soluble, which simplifies their removal during purification. [] These byproducts are generally considered environmentally benign. []

Q10: Is there information available on the degradation of this compound byproducts?

A10: Yes, studies have investigated the pH-dependent degradation of byproducts related to this compound. []

Q11: Has computational chemistry been employed in research involving this compound?

A11: While the provided research papers do not explicitly detail computational studies on this compound itself, computational tools like 3D shape analysis have been utilized to study the structural features and diversity of azaspirocycles synthesized using this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。